Dhurrin
Overview
Description
Dhurrin is a cyanogenic glycoside produced in many plants, most typically associated with Sorghum bicolor12. It is synthesized from the amino acid tyrosine3. Dhurrin is functionally related to a (S)-prunasin2.
Synthesis Analysis
Dhurrin is synthesized from the amino acid tyrosine by the sequential action of two cytochrome P450 enzymes (CYP79A1 and CYP71E1)34. The gene expression analysis of dhurrin biosynthesis pathway genes showed different expression patterns54.
Molecular Structure Analysis
Dhurrin consists of β-d-glucopyranose linked to α-hydroxy nitrile6. Its molecular formula is C14H17NO72.
Chemical Reactions Analysis
Dhurrin is catabolized by the consecutive action of hydroxynitrilase and β-glucosidase to release hydrogen cyanide on tissue disruption during herbivory64.
Physical And Chemical Properties Analysis
Dhurrin has a molecular weight of 311.29 g/mol2. It is a beta-D-glucoside, a nitrile, a cyanogenic glycoside, and a monosaccharide derivative2.Scientific Research Applications
Dhurrin Synthesis and Regulation
Dhurrin, a cyanogenic glucoside, is primarily synthesized in sorghum (Sorghum bicolor). Its synthesis is regulated at the transcriptional level, influenced by plant age and nitrogen fertilization. In older plants, nitrogen application boosts dhurrin content, correlating with the activity of biosynthetic enzymes CYP79A1 and CYP71E1. These findings highlight the significant role of nitrogen and plant developmental stages in dhurrin synthesis (Busk & Møller, 2002).
Tissue Distribution in Sorghum
In Sorghum bicolor, dhurrin is exclusively located in the epidermal layers of the leaf blade, while enzymes for its catabolism are found in the mesophyll tissue. This spatial separation prevents large-scale hydrolysis of dhurrin under normal conditions, a critical factor in understanding its defensive role in plants (Kojima et al., 1979).
Engineering Plant Defense
Genetic engineering can transfer the pathway for dhurrin synthesis from Sorghum to other plants, like Arabidopsis thaliana. This bioengineering provides resistance against pests, such as the flea beetle, demonstrating the potential of dhurrin in plant defense strategies (Tattersall et al., 2001).
Biosynthesis in Sorghum Seedlings
Dhurrin synthesis in Sorghum bicolor seedlings is a rapid process post-germination. It constitutes a significant part of the dry weight in seedling shoots, suggesting its importance in early plant development. The distribution of dhurrin and its synthesizing enzyme system indicates their co-location within the same cells (Halkier & Møller, 1989).
Metabolon Formation
Dhurrin biosynthesis in Sorghum involves the formation of a metabolon, a complex of enzymes including CYP79A1, CYP71E1, and UGT85B1. This formation is crucial for efficient substrate channelling in the dhurrin synthesis pathway (Nielsen et al., 2008).
Genetic Control in Sorghum
Variation in leaf dhurrin content in Sorghum is influenced by both synthesis and catabolism genes. Genome-wide association studies reveal the significant roles of these genes in determining dhurrin content under different environmental conditions, such as nitrogen availability (Hayes et al., 2015).
Dhurrin and Water Limitation
Dhurrin plays a role in stress responses in Sorghum. Water limitation affects its concentration in plant tissues, with implications for both plant growth and stress tolerance. Understanding dhurrin's role in response to environmental stresses is crucial for crop management (Rosati et al., 2019).
Smart Agriculture Applications
Dhurrin's role in crop quality and development in Sorghum is significant. Metabolomic studies reveal insights into its turnover and functions, highlighting the impact of environmental factors on its concentration. This knowledge is essential for smart agriculture applications (Mandrone et al., 2021).
Dhurrin in Plant Growth and Stress Responses
Dhurrin not only acts as a defense compound but also influences plant growth and stress responses. Studies on acyanogenic mutants of Sorghum suggest that dhurrin is necessary for normal plant growth and may serve as an antioxidant (Sohail, 2019).
Safety And Hazards
Dhurrin can be harmful if swallowed and can cause harm to livestock when fed as fodder7. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye7.
Future Directions
The detailed characterization of the transcriptional regulation of dhurrin biosynthesis, bioactivation, and remobilization genes during organ and plant development will aid in the elucidation of gene regulatory networks and signaling pathways that modulate gene expression and dhurrin levels8. This could improve the yield, nitrogen use efficiency, and stress resilience of Sorghum84.
properties
IUPAC Name |
(2S)-2-(4-hydroxyphenyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO7/c15-5-9(7-1-3-8(17)4-2-7)21-14-13(20)12(19)11(18)10(6-16)22-14/h1-4,9-14,16-20H,6H2/t9-,10-,11-,12+,13-,14-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVLTYOJHPBMILU-YOVYLDAJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C#N)OC2C(C(C(C(O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@@H](C#N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198142 | |
Record name | Dhurrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dhurrin | |
CAS RN |
499-20-7 | |
Record name | Dhurrin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=499-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dhurrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000499207 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dhurrin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90198142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (S)-(β-D-glucopyranosyloxy)(4-hydroxyphenyl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.163 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DHURRIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P5999IY65C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dhurrin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0060471 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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